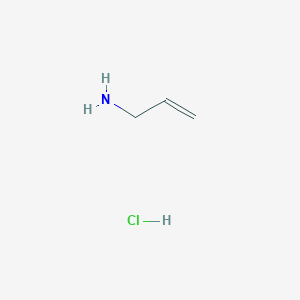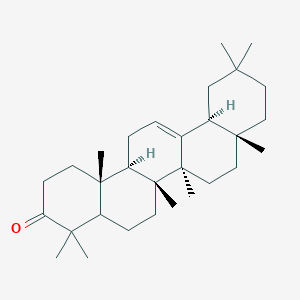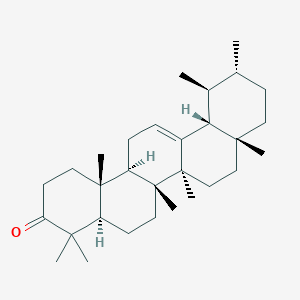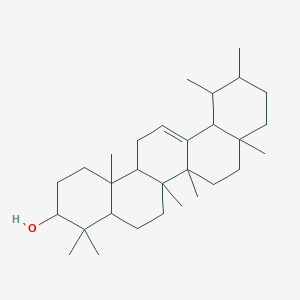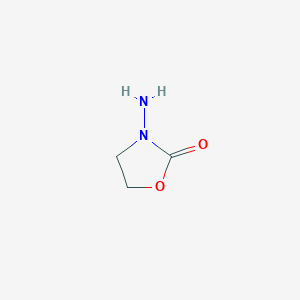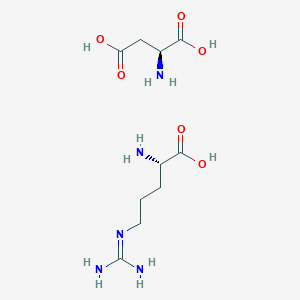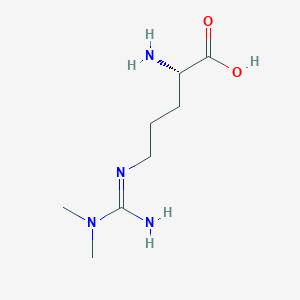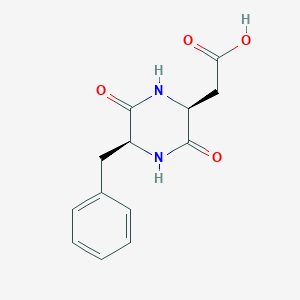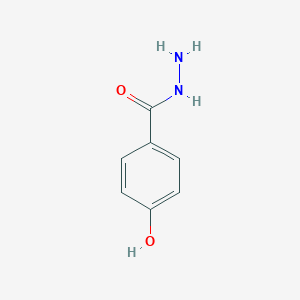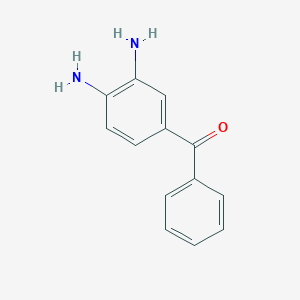
3-Methyl-2-butene-1-thiol
Overview
Description
Mechanism of Action
Target of Action
3-Methyl-2-butene-1-thiol, also known as Prenylthiol, is a volatile organosulfur compound
Mode of Action
A study has shown that it can undergo oxidation in the presence of hydroxyl radicals . The reaction process involves the association of the two reactants (Prenylthiol and OH radical), leading to the formation of barrierless prereactive complexes (RCs), transition states involving the intermediate RCs and product complexes (PCs), and finally, the formation of separated products (S- and C-centered Prenylthiol radicals + H2O) from the decomposition of the postreactive complexes (PCs) .
Result of Action
The oxidation of prenylthiol by hydroxyl radicals can lead to the formation of s- and c-centered prenylthiol radicals , which may further react with other molecules and potentially cause cellular damage.
Action Environment
The action, efficacy, and stability of Prenylthiol can be influenced by various environmental factors. For instance, the presence of hydroxyl radicals can lead to its oxidation . Moreover, safety data suggests that it should be handled in a well-ventilated place to prevent the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butene-1-thiol can be synthesized through various methods. One common synthetic route involves the reaction of carbamimidothioic acid with 3,3-dimethylallyl bromide . Another method includes the use of thiourea as a nucleophile in the preparation of thiols from alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The exact industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-butene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by reagents like bromine or iodine to yield disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols using zinc and acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea in the presence of an alkyl halide.
Major Products Formed:
Oxidation: Disulfides (R–S–S–R’).
Reduction: Thiols (R–SH).
Substitution: Alkyl thiols and isothiourea salts.
Scientific Research Applications
3-Methyl-2-butene-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It is studied for its role in the aroma profile of cannabis and its potential biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its sulfur-containing functional group.
Comparison with Similar Compounds
3-Methyl-1-butanethiol: Another thiol with a similar structure and odor profile.
Ethanethiol: A simpler thiol used as an odorant in natural gas.
2-Butene-1-thiol: Another thiol with a similar structure but different odor characteristics.
Uniqueness: 3-Methyl-2-butene-1-thiol is unique due to its strong, skunky odor and its presence in both cannabis and lightstruck beer. Its specific structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-methylbut-2-ene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPOKGOQFTYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200907 | |
| Record name | Prenyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid | |
| Record name | Prenylthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
128.00 to 135.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-2-butene-1-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol, triacetin and heptane | |
| Record name | Prenylthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.885 | |
| Record name | Prenylthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5287-45-6 | |
| Record name | 3-Methyl-2-butene-1-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5287-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRENYLTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDG262156U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-butene-1-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyl-2-butene-1-thiol?
A1: this compound has the molecular formula C5H10S and a molecular weight of 102.18 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, studies utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ] and gas chromatography-olfactometry (GC-O) [, , , , , , ] to characterize and quantify this compound. These techniques provide information about its mass fragmentation pattern and retention time, which are crucial for identification.
Q3: Where is this compound naturally found?
A3: this compound is a significant contributor to the characteristic "skunky" aroma of Cannabis sativa [, , ]. It's also found in various other plants, including certain cultivars of Fritillaria imperialis (commonly known as the crown imperial) [].
Q4: How is this compound formed in beer?
A4: In beer, this compound is primarily formed as a result of exposure to sunlight [, , , , , ]. This process, known as the "lightstruck reaction," involves the photolysis of isohumulones (bitter compounds derived from hops) in the presence of sulfur-containing amino acids [, , ].
Q5: Can this compound form in beer without light exposure?
A5: Yes, research indicates that this compound can also form, albeit slowly, during the thermal oxidation of beer, even in the absence of light [].
Q6: What is the sensory threshold of this compound in beer?
A6: this compound possesses an extremely low sensory threshold in beer, ranging from 2 to 7 ng/L []. This means that even minute quantities can impart a noticeable "skunky" off-flavor.
Q7: Are there other compounds that contribute to the "skunky" aroma in beer?
A7: Research using multidimensional GC-olfactometry revealed the presence of two additional unidentified compounds in beer with aromas indistinguishable from the “skunky” aroma of this compound []. These compounds likely contribute to the overall "lightstruck" character.
Q8: How does this compound react in the atmosphere?
A8: A study employing high-level quantum chemical calculations investigated the atmospheric fate of this compound []. It found that the dominant reaction pathway involves the addition of a hydroxyl radical (•OH) to a carbon atom of the alkene moiety, leading to the formation of a carbon-centered radical.
Q9: How does the atmospheric degradation of this compound impact its environmental persistence?
A9: The reaction with hydroxyl radicals contributes significantly to the atmospheric removal of this compound, impacting its overall environmental persistence [].
Q10: What analytical methods are commonly employed to detect and quantify this compound?
A10: Various analytical techniques are utilized to study this compound. These include:
- Gas chromatography with flame ionization detection (GC-FID): Provides quantitative information on the compound's concentration [].
- Gas chromatography with flame photometry (GC-FPD): Offers selective and sensitive detection of sulfur-containing compounds like this compound [].
- Gas chromatography with sulfur chemiluminescence detection (GC-SCD): Specifically targets sulfur compounds, enabling highly sensitive and selective detection [, ].
- Purge and trap (P&T) coupled with GC-MS: Enhances sensitivity by concentrating volatile compounds before analysis [].
- Solid-phase microextraction (SPME) combined with GC-MS: Enables efficient extraction and preconcentration of volatile compounds from complex matrices [, , ].
- Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS: A solvent-free technique for analyzing volatile compounds in the headspace above a sample [].
- Solvent-assisted flavor evaporation (SAFE) coupled with GC-MS: Isolates volatile compounds from complex matrices while minimizing thermal degradation [, , ].
Q11: How can the formation of this compound in beer be monitored?
A11: A spectrophotometric method has been developed to monitor the formation of this compound in beer []. This method utilizes the decrease in riboflavin absorbance at 445 nm upon light exposure, which is directly correlated with the formation of the "lightstruck" character [].
Q12: In what other beverages does this compound play a role in flavor?
A12: Beyond beer and cannabis, this compound has been identified as a key contributor to the aroma profile of roasted coffee [, ]. It's also detected in mangosteen wines [].
Q13: How does the presence of melanoidins in coffee affect this compound?
A13: Research indicates that coffee melanoidins, particularly those with low molecular weights (1500-3000 Da), can significantly reduce the concentration of this compound in coffee beverages []. This interaction likely contributes to the complex flavor profile of coffee.
Q14: What challenges are associated with this compound in the beer industry?
A14: The formation of this compound presents a significant challenge for brewers, as it can lead to undesirable "skunky" off-flavors in beer [, ]. This necessitates careful control of light exposure during brewing, packaging, and storage [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


